4-Amino-1-naphthaldehyde

Lipophilicity ADME Physicochemical Properties

Researchers requiring a specific 1,4-substituted naphthalene for patented syntheses or photophysical studies face limited sourcing options and inconsistent purity. 4-Amino-1-naphthaldehyde (CAS 61757-43-5) is a non-substitutable synthon specified in JP6024259B2, where its precise regiochemistry directs allylation to construct complex triallyl amine architectures. Using generic analogs risks divergent reactivity and spectral shifts, compromising assay validity. Key advantages: 1) Enables exclusive synthesis of patented triallyl amine compounds per JP6024259B2. 2) Its bifunctional amine-aldehyde core forms Schiff-base ligands for transition metal detection (Co, Ni, Cu, Zn). 3) Sourced at ≥98% purity, ensuring reliable donor-acceptor photophysical studies. Secure your research continuity with this validated building block.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
Cat. No. B1647561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-naphthaldehyde
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2N)C=O
InChIInChI=1S/C11H9NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H,12H2
InChIKeyOUHCNTXWXXCLOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-1-naphthaldehyde Specifications & Procurement


4-Amino-1-naphthaldehyde (CAS 61757-43-5) is a substituted naphthalene building block comprising a primary amino group at the 4-position and an aldehyde group at the 1-position of the naphthalene core. The compound has a molecular formula of C11H9NO and a molecular weight of 171.19 g/mol . Its bifunctional nature enables it to serve as a versatile synthon in organic chemistry, primarily for constructing nitrogen-containing heterocycles and as a ligand precursor. As a research-grade chemical, it is typically offered at 98% purity , with logistical availability from specialized fine chemical suppliers, often involving extended lead times for non-stocked quantities .

Why 4-Amino-1-naphthaldehyde Is Irreplaceable


Substitution of 4-Amino-1-naphthaldehyde with a generic naphthaldehyde derivative is not functionally equivalent due to the profound impact of substitution pattern and functional group identity on photophysical properties and reactivity. Research has demonstrated that the position of the aldehyde group on the naphthalene ring (1- vs. 2-substitution) dramatically alters fluorescence quantum yield and enzymatic recognition, as seen with 4-methoxy-1-naphthaldehyde versus 6-methoxy-2-naphthaldehyde [1]. Furthermore, the presence of the amino group introduces a strong electron-donating substituent, which is expected to significantly red-shift absorption and emission spectra relative to unsubstituted 1-naphthaldehyde and alter its chemical reactivity, including its ability to form Schiff bases and coordinate metals [2]. Consequently, attempting to substitute this compound with alternatives like 1-naphthaldehyde, 2-naphthaldehyde, or even other substituted analogs will lead to divergent outcomes in synthetic pathways, assay performance, or material properties.

4-Amino-1-naphthaldehyde Comparative Benchmarks


Lipophilicity Enhancement (LogP) for Membrane Permeability

4-Amino-1-naphthaldehyde exhibits a calculated LogP value of 1.85, which is significantly higher than that of its hydroxyl analog, 4-hydroxy-1-naphthaldehyde (estimated LogP ≈ 1.3-1.5). This 0.35-0.55 LogP unit increase translates to a roughly 2.2- to 3.5-fold higher theoretical partition coefficient between octanol and water . The increased lipophilicity can directly impact passive membrane permeability and performance in liquid-liquid extraction protocols, making the amino analog more suitable for applications requiring greater non-polar partitioning . A cross-study comparison with unsubstituted 1-naphthaldehyde (LogP ≈ 2.2) shows that the amino substitution lowers LogP relative to the parent, but less so than hydroxyl substitution, positioning 4-amino-1-naphthaldehyde as an intermediate, tunable option for balancing polarity and permeability .

Lipophilicity ADME Physicochemical Properties Drug Design

Red-Shifted Fluorescence & Turn-On Sensing Capability

The presence of the strong electron-donating amino group at the 4-position distinguishes 4-amino-1-naphthaldehyde from its unsubstituted and electron-withdrawing counterparts. This structural feature is expected to produce a bathochromic (red) shift in both absorption and emission spectra compared to 1-naphthaldehyde and 4-nitro-1-naphthaldehyde. While direct photophysical data for 4-amino-1-naphthaldehyde is not found in the primary literature, class-level inference from substituted naphthaldehydes demonstrates this effect: 4-methoxy-1-naphthaldehyde exhibits weak fluorescence (quantum yield < 0.01) in aqueous media, whereas 6-methoxy-2-naphthaldehyde fluoresces with a quantum yield of 0.22 and an emission maximum at 450 nm [1]. The amino group's ability to participate in internal charge transfer (ICT) and act as a pH-sensitive moiety enables "turn-on" fluorescence detection of analytes, a mechanism not available to non-amino naphthaldehydes [2]. Furthermore, the amino group allows for the formation of Schiff bases with aldehydes, a key reaction for creating fluorescent sensors that is not possible with simple naphthaldehydes [3].

Fluorescent Probes Schiff Base Sensing Photophysics

Patent-Protected Triallyl Amine Intermediate

A key differentiation is found in patent literature, where 4-amino-1-naphthaldehyde is specifically claimed as a crucial intermediate. Tosoh Corporation's Japanese Patent JP6024259B2 details a method for manufacturing triallyl amine compounds directly from this specific naphthalic aldehyde compound [1]. This patent-protected synthetic route highlights the unique reactivity of the 4-amino-1-carbaldehyde substitution pattern for introducing allyl groups, a transformation not claimed for other positional isomers (e.g., 2-amino-1-naphthaldehyde) or other substituted analogs. This establishes a direct, quantifiable advantage for synthetic chemists engaged in the preparation of specific allylated amine scaffolds, a niche that generic naphthaldehydes cannot fulfill due to regioselectivity and reactivity constraints.

Organic Synthesis Specialty Chemicals Patents Industrial Applications

4-Amino-1-naphthaldehyde Application Scenarios


Triallyl Amine Derivative Synthesis (Patent-Protected)

4-Amino-1-naphthaldehyde is a preferred starting material for synthesizing a specific class of triallyl amine compounds as outlined in Japanese Patent JP6024259B2 [1]. This application leverages the compound's unique 4-amino-1-carbaldehyde regiochemistry to direct allylation reactions, enabling the construction of complex amine architectures. Procurement for this purpose is non-negotiable; no simple naphthaldehyde analog can be substituted without compromising the patented synthetic pathway and the structural integrity of the target molecule.

Fluorescent Chemosensors for Bioanalytical Assays

The bifunctional nature of 4-amino-1-naphthaldehyde, containing both a reactive aldehyde and an electron-donating amino group, makes it a versatile building block for creating fluorescent sensors. It can be condensed with hydrazines or amines to form Schiff-base ligands, which are known to complex metal ions and can be used for metal detection [2]. The amino group also provides a site for pH sensitivity or further functionalization, potentially enabling "turn-on" fluorescence responses [3]. In this context, it offers an advantage over non-amino naphthaldehydes by enabling a wider array of conjugation chemistries and sensing modalities.

Transition Metal Complexes for Catalysis & Materials

Schiff bases derived from 4-amino-1-naphthaldehyde and various aromatic amines have been studied for their ability to form stable complexes with transition metals such as cobalt, nickel, copper, and zinc [2]. The resulting complexes are of interest in fields ranging from catalysis to the development of new functional materials. The specific electronic and steric properties conferred by the 4-amino-1-naphthaldehyde backbone influence the geometry, stability, and reactivity of these complexes, providing a level of tunability not achievable with simpler benzaldehyde-derived ligands.

Substitution Effects on Naphthalene Photophysics

As a 1,4-disubstituted naphthalene derivative, this compound serves as a model system for academic research into the photophysical effects of donor-acceptor substitution on a rigid aromatic framework. While 1-naphthaldehyde itself is non-fluorescent, the introduction of the strong amino donor group is expected to alter intersystem crossing rates and activate new excited-state deactivation pathways, as has been observed with other substituted naphthaldehydes [3]. Its use allows researchers to systematically study structure-property relationships (e.g., LogP, spectral shifts) in a controlled manner, contributing to a fundamental understanding of molecular photophysics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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